

In-Depth Technical Guide: Structure Elucidation of [1-(Aminomethyl)cyclopentyl]methanol

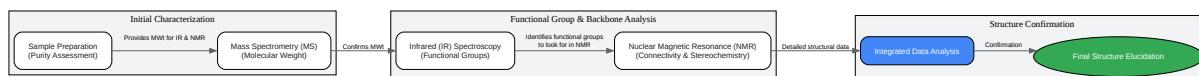
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[1-(Aminomethyl)cyclopentyl]methanol
Cat. No.:	B1289248
	Get Quote

Introduction

[1-(Aminomethyl)cyclopentyl]methanol, with the chemical formula C₇H₁₅NO and CAS number 2239-31-8, is a valuable building block in organic and medicinal chemistry. Its structure, featuring a cyclopentyl core with both an aminomethyl and a hydroxymethyl substituent attached to the same quaternary carbon, presents a unique combination of functional groups that makes it a versatile intermediate in the synthesis of novel compounds, including benzimidazole CB₂ agonists. The presence of a primary amine, a primary alcohol, and a sterically hindered quaternary carbon center necessitates a multi-faceted analytical approach for unambiguous structure elucidation and confirmation.


This comprehensive technical guide provides a detailed workflow for the structural characterization of **[1-(Aminomethyl)cyclopentyl]methanol**. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This ensures a robust and self-validating analytical process, critical for regulatory submissions and intellectual property protection.

Molecular Characteristics

Property	Value	Source
Molecular Formula	C7H15NO	
Molecular Weight	129.2 g/mol	
Appearance	White to off-white solid	
Boiling Point	98-100 °C	
Density	0.990±0.06 g/cm ³ (Predicted)	

Strategic Approach to Structure Elucidation

The elucidation of **[1-(Aminomethyl)cyclopentyl]methanol**'s structure relies on a synergistic combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a definitive confirmation. Our strategy involves a logical progression from foundational molecular mass and functional group identification to detailed mapping of the carbon-hydrogen framework.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **[1-(Aminomethyl)cyclopentyl]methanol**.

Experimental Methodologies and Data Interpretation

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of initial characterization. For a molecule like **[1-(Aminomethyl)cyclopentyl]methanol**, which contains nitrogen, the "Nitrogen Rule" is a quick and valuable check. An odd nominal molecular weight often suggests the presence of an odd number of nitrogen atoms.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine in the molecule is readily protonated to form the $[M+H]^+$ ion.
- **Analysis:** Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- **Data Processing:** Determine the accurate mass of the $[M+H]^+$ ion and use it to calculate the elemental composition.

Expected Data and Interpretation:

Ion	Predicted m/z (Monoisotopic)
$[M+H]^+$	130.12265
$[M+Na]^+$	152.10459

Source: Predicted data from PubChemLite.

The experimentally determined accurate mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the calculated value for $C_7H_{16}NO^+$. This provides strong evidence for the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the hydroxyl (-OH) and amine (-NH₂) groups. The broadness of the O-H stretch is a key diagnostic feature, often overlapping with the N-H stretches.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Acquire the spectrum over the range of 4000-400 cm⁻¹.
- **Background Correction:** Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Data and Interpretation:

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected Appearance
O-H (Alcohol)	3200-3600	Broad
N-H (Primary Amine)	3300-3500	Two sharp to medium peaks (symmetric and asymmetric stretching)
C-H (Aliphatic)	2850-3000	Sharp
C-N Stretch	1000-1250	Medium
C-O Stretch	1000-1200	Strong

The presence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, while the characteristic two peaks for the primary amine in the 3300-3500 cm⁻¹ range verify the -NH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework and establish connectivity between atoms.

Expertise & Experience: NMR is the most powerful technique for *de novo* structure elucidation. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential to piece together the complete molecular structure. The absence of a proton signal for the quaternary carbon is a key confirmation point.

Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , MeOD , or D_2O). The choice of solvent can affect the exchangeability of the $-\text{OH}$ and $-\text{NH}_2$ protons.
- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying the quaternary carbon.

Expected Data and Interpretation:

^1H NMR:

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
-OH, -NH ₂	Variable	Broad singlet	3H	Exchangeable protons
-CH ₂ -O	~3.5	Singlet	2H	Methylene adjacent to hydroxyl
-CH ₂ -N	~2.7	Singlet	2H	Methylene adjacent to amine
Cyclopentyl - CH ₂ -	1.4-1.7	Multiplet	8H	Methylene groups of the cyclopentyl ring

¹³C NMR:

Carbon	Chemical Shift (ppm)	Assignment
C-O	~65-70	Carbon attached to hydroxyl
C-N	~45-50	Carbon attached to amine
Quaternary C	~40-45	Central quaternary carbon
Cyclopentyl CH ₂	~25-35	Carbons of the cyclopentyl ring

2D NMR Interpretation:

- COSY: Will show correlations between the protons on the cyclopentyl ring.
- HSQC: Will correlate the proton signals of the -CH₂-O, -CH₂-N, and cyclopentyl groups to their corresponding carbon signals.
- HMBC: This is the key experiment. It will show correlations from the protons of the -CH₂-O and -CH₂-N groups to the quaternary carbon, as well as to the carbons of the cyclopentyl

ring. This unambiguously establishes the connectivity around the central quaternary carbon.

- To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of [1-(Aminomethyl)cyclopentyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289248#1-aminomethyl-cyclopentyl-methanol-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com